Homoveratryl beta-phenylethylamine hydrochloride
Overview
Description
Scientific Research Applications
Monoamine Release and Brain Neurochemistry
Homoveratryl beta-phenylethylamine hydrochloride has been explored in the context of its effects on brain neurochemistry, particularly in relation to monoamine neurotransmitters. Studies utilizing in vivo microdialysis in rats have shown that beta-phenylethylamine, closely related to Homoveratryl beta-phenylethylamine, can significantly increase extracellular levels of dopamine in the nucleus accumbens. This increase is dose-related and suggests a potential for influencing dopaminergic signaling pathways (Nakamura, Ishii, & Nakahara, 1998). Further research into the distribution of beta-phenylethylamine across various brain regions highlighted its role in depleting dopamine levels, underscoring the nuanced influence of related compounds on central monoamine neurotransmitter systems (Jackson & Smythe, 1973).
Intracellular Calcium Activity
Research into 1,4-benzoxazine derivatives, which are structurally related to Homoveratryl beta-phenylethylamine, has indicated that certain compounds with a homoveratrylamino moiety exhibit superior potency in modulating intracellular calcium activity. This finding points to the broader potential of this compound in influencing cellular signaling and physiological processes that are calcium-dependent (Bourlot et al., 1998).
Mechanism of Action
Target of Action
Homoveratryl beta-phenylethylamine hydrochloride, a derivative of phenethylamine, primarily targets Primary amine oxidase and Trypsin-1 and Trypsin-2 . These targets play crucial roles in various biological processes, including neurotransmission and protein digestion.
Biochemical Pathways
Phenethylamine, a related compound, has been shown to affect dopamine-related pathways . This suggests that this compound may also influence these pathways, leading to downstream effects on mood and behavior.
Pharmacokinetics
Phenethylamine, a structurally similar compound, is known to be rapidly absorbed and distributed throughout the body, metabolized primarily by monoamine oxidase, and excreted via the kidneys . These properties likely influence the bioavailability and overall effects of this compound.
Result of Action
Related compounds like phenethylamine have been shown to induce psychomotor behaviors and a positive affective state by activating the dopamine d1 receptor in the dorsal striatum . It’s plausible that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
Homoveratryl beta-phenylethylamine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with dopamine receptors, particularly the dopamine D1 receptor, influencing psychomotor and rewarding behaviors . Additionally, this compound may interact with enzymes such as tyrosine hydroxylase and dopamine transporter proteins, affecting dopamine metabolism and signaling pathways . These interactions are crucial for understanding the compound’s role in modulating neurotransmitter systems and its potential therapeutic applications.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can increase dopamine concentration and the expression of dopamine-related proteins in the dorsal striatum of mice . This modulation of dopamine signaling pathways can lead to changes in cellular activities, such as increased psychomotor behaviors and altered affective states. Understanding these cellular effects is essential for elucidating the compound’s potential therapeutic and adverse effects.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to dopamine D1 receptors, leading to the activation of downstream signaling pathways that influence psychomotor and rewarding behaviors . Additionally, this compound can inhibit or activate enzymes involved in dopamine metabolism, such as tyrosine hydroxylase and dopamine transporter proteins . These molecular interactions are critical for understanding how the compound exerts its effects at the cellular and organismal levels.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, chronic administration of beta-phenylethylamine, a related compound, did not affect tyrosine hydroxylase activity or dopamine receptor sensitivity after prolonged treatment
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have demonstrated that acute administration of beta-phenylethylamine can increase psychomotor behaviors and dopamine-related protein expression in rodents . The threshold and toxic effects of this compound at high doses remain to be fully elucidated. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and potential adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to dopamine metabolism. The compound interacts with enzymes such as tyrosine hydroxylase and dopamine transporter proteins, influencing the synthesis, release, and reuptake of dopamine . These interactions can affect metabolic flux and metabolite levels, leading to changes in neurotransmitter signaling and cellular activities. Elucidating the metabolic pathways of this compound is essential for understanding its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can interact with dopamine transporter proteins, facilitating its uptake and distribution in dopaminergic neurons . Additionally, this compound may accumulate in specific tissues, influencing its localization and activity. Understanding the transport and distribution mechanisms is crucial for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound’s subcellular localization can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the synaptic vesicles in dopaminergic neurons, influencing neurotransmitter release and signaling . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2.ClH/c1-20-17-9-8-16(14-18(17)21-2)11-13-19-12-10-15-6-4-3-5-7-15;/h3-9,14,19H,10-13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAFYVNEKALJPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCCC2=CC=CC=C2)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40956971 | |
Record name | 2-(3,4-Dimethoxyphenyl)-N-(2-phenylethyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40956971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35589-98-1 | |
Record name | Benzeneethanamine, 3,4-dimethoxy-N-(2-phenylethyl)-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035589981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3,4-Dimethoxyphenyl)-N-(2-phenylethyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40956971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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